molecular formula C3H4ClFO B8805360 1-Chloro-3-fluoro-propan-2-one CAS No. 453-12-3

1-Chloro-3-fluoro-propan-2-one

Cat. No. B8805360
CAS No.: 453-12-3
M. Wt: 110.51 g/mol
InChI Key: MAQXAAMLWBWVEE-UHFFFAOYSA-N
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Patent
US08476268B2

Procedure details

A mixture of 1-chloro-3-fluoro-propan-2-one (Step 38.3) (1.14 g, 10.3 mmol) and N-acetyl-2-thiourea (1.22 g, 10.3 mmol) in EtOH (10 mL) is stirred for 1.5 h at reflux, allowed to cool and concentrated. The residue is dissolved in DCM/H2O and extracted with DCM. The organic phase is dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (Hex/EtOAc, 1:1) to afford 0.143 g of the title compound: ESI-MS: 173.1 [M−H]−; tR=1.98 min (System 1); TLC: Rf=0.21 (Hex/EtOAc, 1:1).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH2:4][F:5].[C:7]([NH:10][C:11]([NH2:13])=[S:12])(=[O:9])[CH3:8]>CCO>[F:5][CH2:4][C:3]1[N:13]=[C:11]([NH:10][C:7](=[O:9])[CH3:8])[S:12][CH:2]=1

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
ClCC(CF)=O
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C)(=O)NC(=S)N
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in DCM/H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (Hex/EtOAc, 1:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FCC=1N=C(SC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.143 g
YIELD: CALCULATEDPERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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